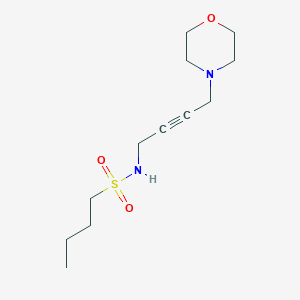
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide, also known as MBBS, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. MBBS is a sulfonamide derivative and has been studied for its potential use in various fields, including cancer research, neuroprotection, and as an anti-inflammatory agent.
Mécanisme D'action
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide acts as a selective inhibitor of carbonic anhydrase IX (CAIX) by binding to the active site of the enzyme. CAIX is involved in regulating the pH of tumor cells and plays a role in tumor growth and metastasis. Inhibition of CAIX by N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide reduces the pH of the tumor microenvironment, which can lead to reduced tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide has been shown to have selective inhibitory effects on CAIX, with little to no effect on other carbonic anhydrase isoforms. This selectivity makes it a promising therapeutic agent for cancer treatment.
In animal models, N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide has been shown to reduce neuronal damage and improve cognitive function. It has also been shown to have anti-inflammatory effects, reducing the expression of inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide has several advantages for use in lab experiments. It is a selective inhibitor of CAIX, making it a useful tool for studying the role of CAIX in tumor growth and metastasis. It has also been shown to have neuroprotective and anti-inflammatory effects, making it a useful tool for studying these processes.
One limitation of N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide is its solubility in aqueous solutions, which can make it difficult to work with in some experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Further research is also needed to fully understand the mechanism of action of N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide and its potential effects on other carbonic anhydrase isoforms. This could lead to the development of more selective inhibitors with even greater potential as therapeutic agents.
Méthodes De Synthèse
The synthesis method of N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide involves the reaction of 4-morpholinobut-2-yn-1-amine with butane-1-sulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide has been studied for its potential use in cancer research, specifically as a selective inhibitor of carbonic anhydrase IX (CAIX). CAIX is a transmembrane protein that is overexpressed in many types of cancer, including renal cell carcinoma, breast cancer, and glioblastoma. Inhibition of CAIX has been shown to reduce tumor growth and metastasis.
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide has also been studied for its potential use as a neuroprotective agent. It has been shown to reduce neuronal damage and improve cognitive function in animal models of Alzheimer's disease and stroke.
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-2-3-12-18(15,16)13-6-4-5-7-14-8-10-17-11-9-14/h13H,2-3,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFGJQUAVAGROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC#CCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

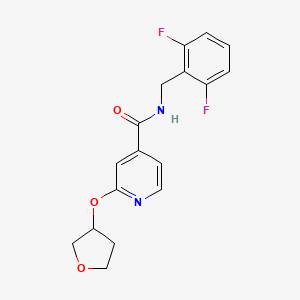

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2482076.png)
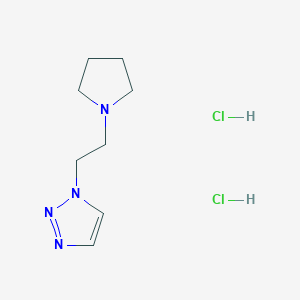
![6-(4-Chlorophenyl)-2-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2482080.png)
![1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B2482081.png)

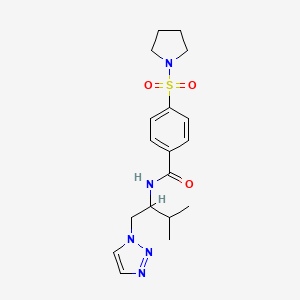


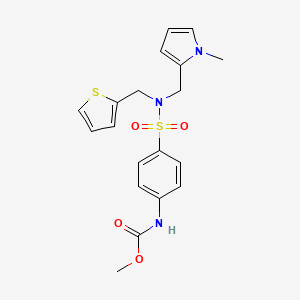

![4-((4-chlorophenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2482094.png)
